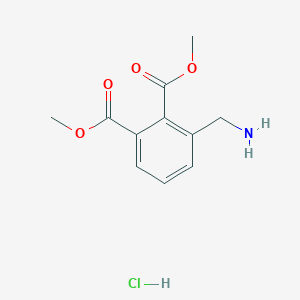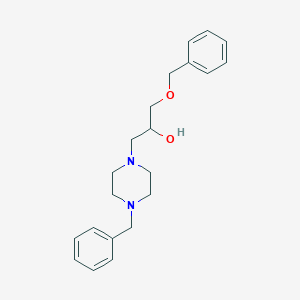
1-(4-Bromophenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)azetidin-3-ol is a chemical compound belonging to the azetidine class, which is characterized by a four-membered nitrogen-containing ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)azetidin-3-ol typically involves the reaction of 4-bromobenzylamine with ethyl 2-bromoacetate under basic conditions to form the azetidine ring. This is followed by hydrolysis to yield the desired product . Another method involves the cyclization of N-(4-bromophenyl)amino alcohols under acidic conditions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The bromine atom allows for nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, alcohols, and amines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)azetidin-3-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit or modulate biological activity. The bromine atom can also participate in halogen bonding, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)azetidin-3-ol
- 1-(4-Fluorophenyl)azetidin-3-ol
- 1-(4-Methylphenyl)azetidin-3-ol
Uniqueness
1-(4-Bromophenyl)azetidin-3-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and ability to participate in halogen bonding can lead to different biological activities and synthetic applications .
Propiedades
Fórmula molecular |
C9H10BrNO |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-3-8(4-2-7)11-5-9(12)6-11/h1-4,9,12H,5-6H2 |
Clave InChI |
HXFNLHSZMGNQJP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)




![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)


![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)
![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)


